N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and an aliphatic amine group. The compound features a 5-fluoro group on a 2-methylphenyl ring, which is connected to a 2,2-dimethylpropyl substituent through an amine linkage. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.
The synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline typically involves the following steps:
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline has potential applications in various domains:
Interaction studies involving N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline would focus on its binding affinity to various biological targets. Preliminary studies suggest that modifications on the aromatic ring influence interactions with serotonin and adrenergic receptors. Such studies are crucial for understanding the compound's pharmacodynamics and therapeutic potential.
Several compounds share structural similarities with N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1,1-Dimethylpropyl)-4-fluoroaniline | Contains a 4-fluoro group instead of 5-fluoro | Potentially different receptor interactions |
| N-(tert-Butyl)-3-fluoroaniline | tert-butyl group instead of dimethylpropyl | Different steric effects influencing reactivity |
| N-(Cyclopropyl)-5-fluoroaniline | Cyclopropyl substituent | Unique ring structure may alter binding properties |
These compounds highlight the uniqueness of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline due to its specific branched alkane structure combined with fluorination at the meta position of the aromatic ring.
The synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline through catalytic N-alkylation represents a sophisticated approach to tertiary amine formation that requires careful consideration of catalyst systems and reaction conditions [1] [2]. Iron-catalyzed direct alkylation of amines with alcohols has emerged as a particularly attractive methodology due to the use of earth-abundant metals and the borrowing hydrogen strategy [1]. This approach enables the selective conversion of carbon-oxygen bonds into carbon-nitrogen bonds through a dehydrogenation-condensation-hydrogenation sequence [1].
Ruthenium-catalyzed N-alkylation systems, particularly those employing ruthenium para-cymene dichloride complexes activated with bis(diphenylphosphino)ferrocene, demonstrate excellent activity for the alkylation of anilines with primary alcohols [3] [2]. These catalytic systems show broad tolerance of functional groups while avoiding the formation of over-alkylated by-products that commonly plague traditional halide-based alkylation methods [3]. The addition of phosphine ligands proves paramount to achieving good yields, as ruthenium complexes used alone as catalysts show significantly reduced activity [3].
Manganese-based pincer complexes offer an alternative approach for selective N-alkylation reactions [4]. These systems, particularly those featuring PNP (phosphine-nitrogen-phosphine) ligands, require base activation through deprotonation of coordinated amines followed by halide decoordination [4]. The resulting amido manganese complexes react with incoming alcohols to form alkoxy manganese species, which facilitate carbonyl compound formation via beta-hydrogen elimination [4].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope |
|---|---|---|---|---|
| Iron(II) chloride / N,N-dimethylformamide | 110 | 12 | 76 | Aromatic aldehydes, primary amines |
| Ruthenium(p-cymene)Cl2 / bis(diphenylphosphino)ferrocene | 140 | 24 | 85 | Benzyl alcohols, morpholine derivatives |
| Manganese PNP pincer complex / Potassium tert-butoxide | 130 | 16 | 91 | Primary alcohols, aniline derivatives |
| Palladium(acetate) / 2-(dicyclohexylphosphanyl)pyrrole | 100 | 8 | 82 | Aryl halides, secondary amines |
| Copper(TMHD)2 / Ir[dF(CF3)ppy]2 | 25 | 4 | 93 | Alkyl bromides, N-heterocycles |
| Iron carbonyl / Sodium hydroxide | 90 | 4 | 71 | Aldehydes, primary/secondary amines |
Copper-catalyzed cross-coupling reactions utilizing metallaphotoredox approaches provide access to quaternary carbon centers through C(sp3)-C(sp2) bond formation between tertiary alkyl halides and aniline derivatives [5]. These systems employ bidentate bis(cyclopropenimine) ligands that enable rapid activation of tertiary halides to generate alkyl radicals under mild conditions with remarkably short reaction times [5]. The halogen abstraction-radical capture mechanism alleviates traditional N-alkylation challenges regarding regioselectivity and secondary alkyl chloride functionalization [6].
The reduction of nitroarenes to anilines represents a fundamental transformation in the synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline, with multiple pathways available depending on the specific substrate requirements and functional group tolerance [7] [8] [9]. Iron-mediated reduction methods have gained prominence due to their cost-effectiveness and environmental compatibility compared to precious metal catalysts [8] [9].
The classical iron powder reduction in the presence of hydrochloric acid and ethanol provides a reliable method for converting 4-fluoro-2-nitrotoluene to 5-fluoro-2-methylaniline [7]. This protocol involves dissolving the nitro compound in ethanol, adding iron powder and hydrochloric acid at 0°C, followed by refluxing for 12 hours [7]. The reaction mixture undergoes filtration through Celite, basification with sodium bicarbonate, and extraction with ethyl acetate to yield the desired aniline in 70% yield [7].
| Reduction Method | Temperature (°C) | Pressure (atm) | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Iron powder / Hydrochloric acid / Ethanol | 0 | 1 | 70 | Moderate (halogens retained) |
| Palladium on carbon / Hydrogen gas | 25 | 5 | 95 | High (sensitive groups protected) |
| Magnetite nanoparticles / Hydrazine hydrate | 80 | 1 | 87 | Good (halogens except iodine) |
| Iron pentacarbonyl / Solvent-free conditions | 90 | 1 | 49 | Excellent (bromo, cyano groups) |
| Manganese catalyst / Molecular hydrogen | 120 | 30 | 89 | High (hydroxyl, methoxy groups) |
| Zinc dust / Ammonium chloride | 60 | 1 | 83 | Moderate (basic conditions required) |
Palladium-catalyzed hydrogenation using molecular hydrogen remains the gold standard for nitroarene reduction, achieving 95% yields under mild conditions [10]. The use of formic acid, phosphinic acid, or phosphorous acid as hydrogen sources enables reduction of fluorine-containing nitro compounds while preserving halogen substituents [10]. This selectivity proves particularly important for fluorinated anilines where halogen retention is essential for biological activity [10].
Manganese-based catalysts represent an emerging alternative for chemoselective nitroarene hydrogenation [8]. These air-stable pincer complexes enable reduction under relatively mild conditions while tolerating hydroxyl and methoxy functional groups [8]. The direct pathway mechanism proceeds through nitrosoarene and hydroxylamine intermediates rather than through azoxy, azo, and hydrazo compounds, minimizing side reactions [8].
Solvent selection plays a critical role in iron-mediated reductive amination reactions, influencing both reaction kinetics and product selectivity [11] [12] [13]. The choice of solvent affects the coordination environment of iron catalysts, the stability of intermediate species, and the overall thermodynamics of the transformation [11].
Dimethylformamide emerges as a particularly effective solvent for iron-catalyzed reductive amination, increasing reaction rates significantly while lowering the extent of carbonyl reduction [14]. The high polarity and coordinating ability of dimethylformamide stabilize iron catalyst intermediates and facilitate the formation of transient hydridocarboferrate species [13]. These intermediates serve as the active hydrogen source in the reduction step, eliminating the need for external hydrogen gas [13].
| Solvent | Polarity Index | Reaction Rate (relative) | Product Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Toluene | 2.4 | 1.0 | 85 | 92 |
| Dimethylformamide | 6.4 | 2.8 | 91 | 88 |
| Ethanol | 5.2 | 1.5 | 76 | 94 |
| Isopropanol | 3.9 | 2.1 | 82 | 90 |
| Acetonitrile | 5.8 | 0.8 | 68 | 85 |
| Dichloromethane | 3.1 | 0.6 | 55 | 78 |
Isopropanol functions both as solvent and reducing agent in iron-catalyzed reductive amination protocols [13]. The alcohol undergoes iron-mediated oxidation to acetone while providing hydrogen equivalents for imine reduction [13]. This dual role eliminates the need for additional reductants and contributes to the overall atom economy of the transformation [13]. The mechanism involves iron carbonyl and base reaction to generate carbonylhydridoferrate intermediates with concomitant carbon dioxide elimination [13].
Toluene provides optimal selectivity for iron-catalyzed reductive amination while maintaining reasonable reaction rates [11]. The non-coordinating nature of toluene minimizes competing side reactions and allows for better control of the catalyst coordination sphere [11]. However, the lower polarity compared to dimethylformamide results in reduced reaction rates, requiring longer reaction times or elevated temperatures [11].
The explicit solvent assistance in reductive amination reactions of long chain aldehydes reduces activation energy through stabilization of transition states [11]. Coordinating solvents provide additional stabilization to charged intermediates, while protic solvents can participate in proton transfer steps that facilitate imine formation and reduction [11].
The purification of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline requires specialized chromatographic techniques due to the compound's amine functionality and fluorine substitution [15] [16] [17]. Silica gel column chromatography represents the most commonly employed method, utilizing hexane and ethyl acetate mixtures as mobile phases [16] [18].
Traditional silica gel chromatography employs a 49:1 hexane to ethyl acetate ratio for effective separation of fluorinated aniline derivatives [16]. The weakly acidic properties of silica gel enable separation based on polarity differences, with the fluorine substituent and branched alkyl chain influencing retention times [18]. Column preparation requires careful attention to silica gel activation, typically involving heating to 150-160°C or deactivation with up to 10% water depending on the specific separation requirements [18].
| Purification Method | Mobile Phase | Recovery (%) | Purity (%) | Analysis Time (min) |
|---|---|---|---|---|
| Silica gel column chromatography | Hexane/Ethyl acetate (49:1) | 82 | 98 | 45 |
| Flash chromatography | Hexane/Ethyl acetate gradient | 88 | 96 | 25 |
| High-performance liquid chromatography | Sodium dodecyl sulfate/Methanol | 95 | 99 | 22 |
| Steam distillation | Water/Steam | 84 | 95 | 60 |
| Recrystallization | Water/Ethanol | 73 | 97 | 180 |
| Amine-bonded silica chromatography | Heptane/Ethyl acetate | 91 | 98 | 30 |
Flash chromatography provides improved efficiency and reduced analysis times compared to traditional column methods [19]. The pressurized solvent system enables faster separations while maintaining resolution [19]. Optimization requires careful balance between flow rate and resolution, with higher flow rates reducing separation time but potentially compromising peak separation [19]. The stationary phase selection depends on compound polarity, with silica gel preferred for polar compounds like fluorinated anilines [19].
High-performance liquid chromatography offers the highest purity and recovery for fluorinated aniline derivatives [15] [17]. The use of sodium dodecyl sulfate and methanol mobile phases enables separation optimization through empirical retention modeling [17]. Derringer's desirability function allows simultaneous evaluation of analysis time and retention differences between adjacent peaks [17]. Optimal conditions for aniline separation involve 0.119 M sodium dodecyl sulfate and 53% methanol, achieving full resolution within 22 minutes [17].
Amine-bonded silica chromatography provides specialized purification for organic bases like fluorinated anilines [20]. The propylamine functionality bonded to silica creates a more alkaline environment that eliminates the need for competing amine modifiers in the mobile phase [20]. This approach allows the use of less hazardous solvents such as heptane with ethyl acetate instead of dichloromethane with methanol [20].
Steam distillation offers an alternative purification method for steam-volatile anilines [21]. The compound's steam volatility enables separation from non-volatile impurities based on boiling point differences [21]. However, this method is limited to compounds with appropriate volatility characteristics and may not be suitable for all fluorinated aniline derivatives [21].
The mechanistic understanding of benzyl alcohol coupling reactions provides crucial insights into the formation of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline through alcohol-amine coupling pathways [22] [23] [24]. Density functional theory computations reveal that the dehydrogenative coupling proceeds through multiple elementary steps with distinct energy barriers and kinetic profiles [24].
The initial alcohol dehydrogenation step represents a critical transformation in the catalytic cycle, requiring 18.5 kcal/mol activation energy [24]. Iron-catalyzed direct amination of benzyl alcohols proceeds through a borrowing hydrogen mechanism where the alcohol undergoes dehydrogenation to the corresponding carbonyl compound, which subsequently reacts with the amine to form an imine intermediate [22]. The metal catalyst returns the borrowed hydrogen to the imine, yielding the alkylated amine product [22].
| Reaction Step | Energy Barrier (kcal/mol) | Rate Constant (s⁻¹) | Temperature Dependence | Solvent Effect |
|---|---|---|---|---|
| Alcohol dehydrogenation | 18.5 | 0.023 | Strong | Significant |
| Imine formation | 12.3 | 2.45 | Moderate | Minimal |
| Hydride transfer | 22.1 | 0.0058 | Very strong | Moderate |
| Product release | 8.7 | 15.6 | Weak | Minimal |
| Catalyst regeneration | 15.4 | 0.18 | Moderate | Significant |
| Side reaction elimination | 25.2 | 0.0012 | Strong | Major |
The hydride transfer step exhibits the highest energy barrier at 22.1 kcal/mol, making it the rate-determining step in many catalytic systems [24]. Computational studies using B3PW91 functional show excellent agreement with experimental observations for manganese and rhenium PNP pincer complexes [24]. The non-innocent outer-sphere mechanism incorporating the amido complex and N-H bond proves more kinetically favored than alternative pathways [24].
Dynamic kinetic cross-electrophile arylation represents an advanced mechanistic approach for benzyl alcohol functionalization [23]. Nickel-catalyzed reactions proceed through in situ formation of benzyl oxalates followed by reaction with nickel, possibly via a radical process [23]. This mechanism enables direct arylation of benzylic alcohols in the presence of various nucleophilic groups including non-activated primary, secondary, and tertiary alcohols [23].
The catalyst regeneration process involves restoration of the active catalytic species through coordination of fresh substrate molecules [24]. This step shows moderate temperature dependence and significant solvent effects, reflecting the importance of coordination environment in maintaining catalytic activity [24]. Side reaction elimination becomes crucial for maintaining selectivity, particularly in the presence of competing nucleophiles or electrophiles [24].
The thermodynamic properties of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline (molecular formula C₁₂H₁₈FN, molecular weight 195.28 g/mol) are primarily estimated through structural comparison with its parent compound, 5-fluoro-2-methylaniline, due to limited direct experimental data for this specific derivative.
Melting Point Considerations: The parent compound 5-fluoro-2-methylaniline exhibits a melting point range of 38-40°C [1] [2]. The introduction of the bulky 2,2-dimethylpropyl substituent is expected to significantly increase the melting point due to enhanced molecular weight and altered crystal packing. Based on structural analogy with similar aniline derivatives, the estimated melting point range for N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is predicted to be 65-85°C.
Boiling Point Predictions: The parent 5-fluoro-2-methylaniline demonstrates a boiling point of 203.3 ± 20.0°C at 760 mmHg [2] [3]. The substantial increase in molecular weight from 125.14 g/mol to 195.28 g/mol, coupled with increased van der Waals interactions from the branched alkyl chain, suggests an estimated boiling point elevation of 40-60°C. Therefore, the predicted boiling point for the target compound ranges from 245-265°C at standard atmospheric pressure.
| Property | 5-Fluoro-2-methylaniline | N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline (Estimated) | Basis for Estimation |
|---|---|---|---|
| Melting Point (°C) | 38-40 [1] | 65-85 | Increased molecular weight and crystal packing effects |
| Boiling Point (°C) | 203.3 [2] | 245-265 | Van der Waals interactions from alkyl substitution |
| Molecular Weight (g/mol) | 125.14 | 195.28 | Calculated from molecular formula |
The solubility profile of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is influenced by the compound's amphiphilic nature, containing both hydrophobic aromatic and alkyl components alongside a polar amino group.
Polar Solvent Behavior: The parent compound 5-fluoro-2-methylaniline is reported as insoluble in water [2]. The addition of the 2,2-dimethylpropyl group further increases hydrophobic character, making the derivative even less soluble in water. The compound is expected to show slight solubility in methanol and good solubility in ethanol, following the general principle that "like dissolves like" [4].
Non-Polar Solvent Characteristics: The increased lipophilic character from the branched alkyl substituent enhances solubility in non-polar organic solvents. The compound should demonstrate good solubility in chloroform, moderate solubility in hexane, and excellent solubility in aromatic solvents such as toluene and benzene.
| Solvent Type | Polarity | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | High | Very Poor | Hydrophobic aromatic and alkyl components dominate |
| Methanol | High | Slight | Hydrogen bonding with amino group limited by steric hindrance |
| Ethanol | Medium-High | Moderate | Better solvation of bulky alkyl chain |
| Chloroform | Medium | Good | Balanced polarity matches compound characteristics |
| Hexane | Low | Moderate | Alkyl chain compatibility with non-polar environment |
| Toluene | Low-Medium | Excellent | Aromatic-aromatic interactions favorable |
The acid-base properties of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline are primarily governed by the aromatic amino group, with electronic and steric effects from the substituents modifying the basicity.
Electronic Effects: The 5-fluoro substitution on the aromatic ring exerts an electron-withdrawing inductive effect, reducing the electron density on the amino nitrogen and consequently decreasing basicity. The parent compound 5-fluoro-2-methylaniline has a predicted pKa of 3.44 [1], which is lower than unsubstituted aniline (pKa ≈ 4.6) [5].
Steric Considerations: The bulky 2,2-dimethylpropyl group attached to the nitrogen creates significant steric hindrance around the basic site. This steric effect can reduce the accessibility of the nitrogen lone pair for protonation and may slightly decrease the effective basicity compared to less hindered analogs.
pKa Estimation: Based on the combined electronic and steric effects, the estimated pKa range for N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is 3.0-3.8. The compound will exist predominantly in the free base form under physiological conditions (pH 7.4) and will be protonated in strongly acidic environments.
| Structural Feature | Effect on Basicity | pKa Impact | Mechanistic Basis |
|---|---|---|---|
| 5-Fluoro substitution | Decreasing | -0.8 to -1.2 | Electron-withdrawing inductive effect |
| 2-Methyl group | Slightly increasing | +0.1 to +0.3 | Weak electron-donating effect |
| N-(2,2-dimethylpropyl) | Decreasing | -0.2 to -0.4 | Steric hindrance reduces protonation accessibility |
| Overall Predicted pKa | Weakly basic | 3.0-3.8 | Combined electronic and steric effects |
The surface tension and volatility characteristics of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline are influenced by the molecular size, intermolecular forces, and structural features of the compound.
Surface Tension Properties: Aromatic amines typically exhibit moderate surface tension values due to their amphiphilic nature. The compound's estimated surface tension range is 25-35 mN/m at 25°C, based on structural comparison with similar aromatic amines. The presence of the amino group enables hydrogen bonding at interfaces, while the aromatic ring and alkyl chain contribute to van der Waals interactions.
Volatility Assessment: The parent compound 5-fluoro-2-methylaniline exhibits relatively low volatility with a vapor pressure of 0.3 ± 0.4 mmHg at 25°C [2]. The target compound's significantly increased molecular weight (195.28 g/mol vs 125.14 g/mol) substantially reduces volatility. The estimated vapor pressure is less than 0.1 mmHg at 25°C.
Flash Point Considerations: The predicted high flash point (>120°C) reflects the compound's low volatility and thermal stability. This characteristic has important implications for handling and storage procedures.
| Property | Estimated Value | Comparison to Parent | Controlling Factors |
|---|---|---|---|
| Surface Tension (mN/m) | 25-35 | Similar | Aromatic amine character maintained |
| Vapor Pressure (mmHg at 25°C) | <0.1 | Much lower | Increased molecular weight |
| Flash Point (°C) | >120 | Higher | Reduced volatility |
| Henry's Law Constant (atm·m³/mol) | <10⁻⁵ | Lower | Decreased vapor pressure |
The octanol-water partition coefficient (LogP) is a critical parameter for understanding the lipophilicity and potential biological activity of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline.
Fragment-Based Calculations: Using the Crippen method for LogP estimation [6] [7], the compound's partition coefficient can be calculated by summing contributions from individual molecular fragments. The parent 5-fluoro-2-methylaniline has a LogP of 1.716 [3]. The 2,2-dimethylpropyl substitution adds significant lipophilic character.
Fragment Contributions:
Predicted LogP Range: The computational estimation yields a LogP value of 3.8 ± 0.7 for N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline. This represents a significant increase from the parent compound due to the substantial contribution of the branched alkyl chain.
Biological Implications: The predicted LogP falls within the optimal range (1-5) for drug-like compounds according to Lipinski's Rule of Five. This suggests favorable membrane permeability and potential bioavailability characteristics.
| Calculation Method | Predicted LogP | Confidence Level | Key Contributors |
|---|---|---|---|
| Crippen Fragment Method | 3.8 ± 0.7 | Moderate | Branched alkyl chain dominates |
| Structural Comparison | 3.5-4.2 | Low-Moderate | Extrapolation from analogs |
| Group Contribution | 3.6-4.0 | Moderate | Additive fragment approach |